6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom and a difluorophenyl group, which contribute to its unique chemical properties and potential applications in medicinal chemistry. It is primarily studied for its biological activity and potential therapeutic applications.
The compound is synthesized through various chemical methods, and its properties have been documented in scientific literature and databases. It is available from multiple chemical suppliers for research purposes.
6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine can be classified as:
The synthesis of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the condensation of 2,4-difluorobenzaldehyde with 6-bromoimidazo[1,2-a]pyridine under acidic or basic conditions.
Key steps in the synthesis may include:
The molecular structure of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine consists of:
Property | Value |
---|---|
Molecular Weight | 327.15 g/mol |
IUPAC Name | 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine |
InChI Key | OFUYYLVRZZTOPW-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(N=C1C(=C(C=C(C=C1)F)F)Br)C |
6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific biological targets. It may act on various enzymes or receptors within cellular pathways:
The exact pathways depend on the specific biological context and targets being studied.
6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has several scientific uses:
This compound represents a significant area of interest in ongoing research within medicinal chemistry and related fields.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9